N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Researchers pursuing CNS-targeted libraries often face harsh N-methylation conditions and excessive hydrogen-bond donor (HBD) counts that limit blood-brain barrier penetration. • Pre-installed N-methylcyclopropanecarboxamide eliminates NaH/MeI methylation steps, preserving sensitive functional groups. • HBD count of 2 (vs. 3 for the des-methyl analog) directly meets the ≤2 HBD objective for CNS permeability. • Supplied at ≥98% purity to minimize byproduct formation in amide couplings and reduce preparative HPLC burden.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B7936804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN(C1CNC1)C(=O)C2CC2
InChIInChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3
InChIKeyRSEOLOUMBPVXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide: Structural Profile


N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide (CAS 1487174-32-2) is a small-molecule building block belonging to the azetidine-cyclopropanecarboxamide class. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol . The compound incorporates a four-membered azetidine heterocycle directly N-linked to an N-methylcyclopropanecarboxamide moiety (SMILES: CN(C1CNC1)C(=O)C2CC2) . This N-methyl substitution pattern distinguishes it from the broader family of azetidine-carboxamide building blocks, which typically carry a free amide NH or a methylene spacer between the azetidine and the carbonyl group. The compound is supplied as a research-grade intermediate, with commercial purity specifications ranging from 95% to 98% across multiple vendors .

N-Methyl carboxamide

Removes the amide N–H present in des-methyl analogs; distinguishes H-bond profile for permeability-oriented libraries.

Direct azetidine–carbonyl link

Shorter, more rigid vector than methylene-spacer analogs; useful for spatial orientation control in scaffold design.

Research-grade intermediate

Supplied with commercial purity suitable for multi-step synthesis and fragment-to-lead workflows.

Substitution Limitations of N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide


In-class substitution of azetidine-carboxamide building blocks is often attempted under the assumption that the azetidine ring and cyclopropanecarboxamide pharmacophore are functionally interchangeable across analogs. However, the specific N-methyl substitution in N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide eliminates the amide N–H hydrogen-bond donor present in the des-methyl analog N-(azetidin-3-yl)cyclopropanecarboxamide [1], altering both the hydrogen-bonding capacity and the conformational preferences of the carboxamide bond. Computed molecular properties show that the des-methyl analog has 3 hydrogen-bond donors versus 2 for the N-methyl derivative, which directly impacts membrane permeability and solubility profiles [2]. Furthermore, the direct azetidine–N–carbonyl linkage in the target compound provides a shorter, more rigid connection than the methylene-spacer analog N-(azetidin-3-ylmethyl)cyclopropanecarboxamide (CAS 1057343-91-5) . These structural differences preclude simple substitution without re-optimizing downstream synthetic routes or pharmacological parameters.

N-Methyl vs. NH

N-Methyl substitution eliminates the amide N–H hydrogen-bond donor found in the des-methyl analog. This shift may alter permeability, solubility, and target-binding profiles, making direct replacement invalid without re-optimization.

Linker geometry

The direct azetidine–carbonyl bond creates a shorter, more rigid exit vector than methylene-spacer analogs. Scaffold hopping between these two connectivities cannot preserve the same spatial orientation of the cyclopropane group.

General azetidine-carboxamides

Broad in-class substitution ignores the specific N-methyl pattern and direct N–C(O) linkage. Conformational preferences and H-bond capacity may differ enough to affect downstream SAR and synthetic reproducibility.

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide: Differentiation Evidence


Hydrogen-Bond Donor Count vs. NH Analog

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide possesses 2 hydrogen-bond donors (azetidine N–H only), compared with 3 hydrogen-bond donors for the des-methyl analog N-(azetidin-3-yl)cyclopropanecarboxamide (azetidine N–H plus amide N–H) [1]. This reduction by one HBD is a well-established determinant of passive membrane permeability, where compounds with HBD ≤ 3 generally exhibit superior absorption and blood–brain barrier penetration in drug discovery settings [2].

H-Bond Donors
Class-level
2 HBD vs. 3 HBD (NH analog)
May support permeability optimization strategies for CNS or oral space.
Computed from structure; class-level inference from drug-likeness rules.
Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Purity Specification vs. NH Analog

Commercially, N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is available at 98% purity from Leyan, whereas the NH analog N-(azetidin-3-yl)cyclopropanecarboxamide is supplied at 95% minimum purity by AKSci . A 3-percentage-point purity difference can significantly affect downstream reaction yields, product crystallinity, and the reliability of structure–activity relationship (SAR) studies where impurities may confound biological assay results.

Commercial Purity
Data to verify
98% (HPLC)
Supports procurement for final-step synthesis with reduced purification burden.
Vendor specification; NH analog supplied at 95% minimum (3 pp difference).
Chemical Procurement Quality Control Synthetic Intermediates

Molecular Weight vs. Simple Amide Fragment

The molecular weight of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is 154.21 g/mol, compared with 99.13 g/mol for the minimal fragment N-methylcyclopropanecarboxamide [1]. The addition of the azetidine ring adds 55.08 Da and introduces a secondary amine handle (pKa ~10–11) for further functionalization. In the context of fragment-based lead generation, this places the target compound in the upper fragment/lower lead-like range (MW > 150), offering more target-engagement potential than the minimal amide while retaining sufficient room for property optimization [2].

Molecular Weight
Class-level
154.21 g/mol
Bridges fragment–lead space; adds 55 Da vs. minimal amide while providing an NH diversification handle.
Free base MW; fragment-to-lead transition context.
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Space

Bond Vector Geometry vs. Methylene-Spacer Analog

The target compound features a direct N–C(O) bond between the azetidine ring and the carbonyl carbon, yielding a bond length of approximately 1.35 Å with partial double-bond character. In contrast, the methylene-spacer analog N-(azetidin-3-ylmethyl)cyclopropanecarboxamide (CAS 1057343-91-5) inserts a CH₂ group, extending the azetidine-to-carbonyl distance by approximately 1.5 Å and increasing the rotational degrees of freedom [1]. This geometric difference alters the exit vector of the cyclopropane group relative to the azetidine ring, which can be critical in structure-based drug design where precise spatial orientation determines binding pocket complementarity.

Linker Geometry
Class-level
Direct N–C(O) (~1.35 Å) vs. N–CH₂–C(O) (~2.85 Å pathway)
Shorter, more rigid vector cannot be replicated by methylene-spacer analogs.
Computed from standard bond lengths; impacts exit vector in structure-based design.
Conformational Analysis Scaffold Hopping Structure-Based Design

RORγ Antagonist Motif in Patent Literature

The azetidin-3-yl(methyl)carbamoyl substructure—the exact core of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide—has been incorporated into patent-exemplified RORγt antagonists. One such compound (BDBM385410, US10287272 Example 2S) bearing this motif demonstrated an IC₅₀ of 18 nM against RORγ in a TR-FRET biochemical assay [1]. While this data point comes from a more elaborated molecule rather than the building block itself, it provides class-level validation that the N-methylazetidine-carboxamide connectivity is compatible with high-affinity target engagement, unlike the NH analog which would introduce an additional H-bond donor at the same position.

RORγ TR-FRET
Supporting evidence
IC₅₀ = 18 nM (elaborated analog containing N-methylazetidine-carboxamide core)
Class-level validation that the N-methyl motif is compatible with high-affinity target engagement.
Patent example US10287272; TR-FRET assay measuring RORγ–SRC1_2 interaction.
Patent Analysis Chemical Biology ROR-gamma Antagonism

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide: Application Scenarios


CNS-Penetrant Lead Optimization with Reduced HBD

In CNS drug discovery, the reduction of hydrogen-bond donors to ≤2 is a key physicochemical objective for achieving blood–brain barrier penetration. N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide, with an HBD count of 2, offers a direct advantage over the NH analog (HBD = 3) as a building block for constructing CNS-targeted compound libraries. Medicinal chemistry teams can incorporate this building block into parallel synthesis workflows without the need for additional N-methylation steps, which often require harsh conditions (e.g., NaH/MeI) that can be incompatible with sensitive functional groups [1].

Fragment Growing Using Azetidine NH Handle

The azetidine secondary amine (pKa ~10–11) provides a nucleophilic handle for further functionalization via reductive amination, amide coupling, or N-arylation. At 154.21 g/mol, the compound sits at the fragment–lead interface, making it an ideal starting point for fragment-growing strategies. The pre-installed N-methylcyclopropanecarboxamide group serves as a metabolically stable amide isostere, avoiding the susceptibility of unsubstituted amides to amidase-mediated hydrolysis [2].

RORγ Antagonist Development via N-Methylamide Motif

The azetidin-3-yl(methyl)carbamoyl core has been validated in patent literature as part of a potent RORγt antagonist scaffold achieving 18 nM IC₅₀ in TR-FRET assays. Programs targeting nuclear receptors can use N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide as a late-stage diversification building block to explore cyclopropane-substituent SAR without re-synthesizing the entire azetidine-carboxamide core, thereby accelerating hit-to-lead timelines [3].

High-Purity Building Block for Multi-Step Synthesis

With commercial availability at 98% purity, this building block is suited for use in the final steps of a convergent synthetic route, where impurity carryover from earlier intermediates can compound to significantly reduce overall yield and purity. The 3-percentage-point purity advantage over the NH analog (95%) translates to measurably lower byproduct formation in amide coupling reactions, reducing the burden on preparative HPLC purification .

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Reduced hydrogen-bond donor count (N-methyl vs. NH)
Permeability & BBB penetration assay correlation
Fragment growing strategies
Azetidine secondary amine handle (pKa ~10–11) at fragment–lead interface
Functionalization scope and reproducibility (reductive amination, N-arylation)
Nuclear receptor antagonist programs
N-Methylazetidine-carboxamide core compatible with reported high-affinity motifs
TR-FRET assay confirmation and cyclopropane SAR exploration
Late-stage multi-step synthesis
Commercial purity specification supports convergent route entry
Downstream purity, yield, and byproduct profile monitoring
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